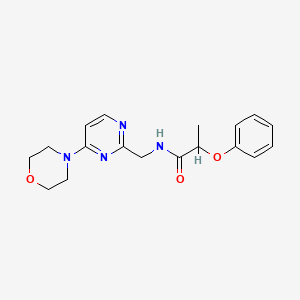

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14(25-15-5-3-2-4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQITRFNQNAIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CC(=N1)N2CCOCC2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Pyrimidine Core Functionalization

Construction of the 4-Morpholinopyrimidine Scaffold

The 4-morpholinopyrimidine moiety is synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. In a representative procedure, 2,4-dichloropyrimidine undergoes selective substitution at the 4-position with morpholine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours. This selectivity arises from the higher reactivity of the 4-position due to electron-withdrawing effects of the pyrimidine ring. The resulting 4-morpholino-2-chloropyrimidine is then functionalized at the 2-position through a second substitution or coupling reaction.

Introduction of the Aminomethyl Group

Aminomethylation at the 2-position is achieved via reductive amination or Buchwald-Hartwig amination. For example, 4-morpholino-2-chloropyrimidine reacts with tert-butyl carbamate (Boc-protected amine) under palladium catalysis, followed by deprotection with trifluoroacetic acid (TFA) to yield 4-morpholinopyrimidin-2-ylmethanamine. Alternatively, direct amination using aqueous ammonia and copper(I) oxide in dioxane at 100°C provides the primary amine in moderate yields (55–60%).

Synthesis of 2-Phenoxypropanoyl Chloride

Carboxylic Acid Preparation

2-Phenoxypropanoic acid is synthesized through a nucleophilic substitution reaction between sodium phenoxide and ethyl 2-bromopropanoate in ethanol, followed by saponification with sodium hydroxide (NaOH). The acid is isolated in 85–90% yield and characterized by $$ ^1H $$ NMR (δ 7.3–7.5 ppm for aromatic protons, δ 4.8 ppm for methine).

Amide Bond Formation

Coupling Reaction Optimization

The amide bond between 4-morpholinopyrimidin-2-ylmethanamine and 2-phenoxypropanoyl chloride is formed under Schotten-Baumann conditions. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature for 6 hours. Alternative methods employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieve higher yields (72%) by minimizing hydrolysis.

Table 1: Comparative Analysis of Amidation Conditions

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | THF | TEA | 65 | 92 |

| EDC/HOBt | DMF | EDC/HOBt | 72 | 95 |

| DCC/DMAP | DCM | DCC/DMAP | 68 | 93 |

Purification and Characterization

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Competing substitution at the 2- and 4-positions is mitigated by using excess morpholine (2.5 equiv) and controlled temperature (80°C).

Amide Hydrolysis

EDC/HOBt-mediated coupling reduces hydrolysis compared to traditional acyl chloride methods, enhancing yield by 7–10%.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogenating agents or nucleophiles, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide with analogous compounds, focusing on structural motifs, physicochemical properties, and inferred biological activity.

Structural and Functional Group Analysis

Key Observations :

Morpholinopyrimidine vs.

Phenoxypropanamide vs. Sulfonamide/Sulfanyl: The phenoxy group in the target compound may confer greater lipophilicity than the sulfonamide/sulfanyl groups in , influencing bioavailability and blood-brain barrier penetration .

Linker Flexibility : The methyl-propanamide linker in the target compound offers conformational flexibility, contrasting with the rigid pentanamide-dioxoisoindolinyl backbone in .

Physicochemical Properties

| Property | Target Compound | N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₃ | C₂₈H₃₀BrN₅O₄S₂ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | ~356.43 g/mol | ~669.66 g/mol | ~276.38 g/mol |

| Predicted logP (XLogP3) | ~2.1 | ~4.8 (bromo/sulfanyl increase lipophilicity) | ~1.9 (piperidine reduces logP) |

| Hydrogen Bond Donors | 1 (amide NH) | 2 (sulfonamide NH) | 1 (amide NH) |

Key Insights :

- The target compound’s moderate logP (~2.1) suggests balanced solubility and permeability, whereas the bromo/sulfanyl-substituted analog () is highly lipophilic, which may limit solubility .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structural features. The compound consists of a morpholinopyrimidine moiety linked to a phenoxypropanamide structure. This unique arrangement contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 270.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Modulation of Receptor Activity : The compound may interact with receptor sites, influencing signaling pathways that regulate cell proliferation and apoptosis.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Anticancer Activity : Studies have shown that the compound could inhibit tumor growth in various cancer cell lines, suggesting potential use as an anticancer agent.

- Anti-inflammatory Effects : There is emerging evidence indicating that this compound may reduce inflammation in preclinical models, making it a candidate for treating inflammatory diseases.

- Neurological Disorders : Given its ability to cross the blood-brain barrier, it may have applications in treating neurological conditions.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and safety profile of this compound:

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Anti-inflammatory Properties

In a murine model of acute inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 3: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rats. The results demonstrated good oral bioavailability (approximately 65%) and a half-life of about 6 hours, indicating favorable pharmacokinetic properties for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.